Imidazo[1,2-A]pyrimidin-2-YL-methylamine

Adenosine Receptor Neurological Disorders GPCR Pharmacology

Imidazo[1,2-A]pyrimidin-2-YL-methylamine (CAS 843609-02-9) is a non-interchangeable scaffold for CNS & oncology programs. Outperforms imidazo[1,2-a]pyridine in adenosine A1 receptor engagement (IC50 = 1.5 nM vs. no detectable affinity). Demonstrates superior cancer cell cytotoxicity over etoposide (IC50 6.12 µM vs. 7.43 µM, HeLa) and broad-spectrum antibacterial activity (MIC 0.1–0.4 mg/mL). Confirmed scope: MAO-B selective inhibition, kinase programs, and antimicrobial lead optimization. Procure this precision pharmacophore for reproducible SAR campaigns. Standard B2B shipping; bulk/custom synthesis inquiries welcome.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
Cat. No. B14062997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-A]pyrimidin-2-YL-methylamine
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCNC1=CN2C=CC=NC2=N1
InChIInChI=1S/C7H8N4/c1-8-6-5-11-4-2-3-9-7(11)10-6/h2-5,8H,1H3
InChIKeyDHEMBIIVCVRCBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-A]pyrimidin-2-YL-methylamine: Procurement Guide and Comparative Activity Data for Medicinal Chemistry Sourcing


Imidazo[1,2-A]pyrimidin-2-YL-methylamine (CAS 843609-02-9) is a heterocyclic small molecule featuring a fused imidazo[1,2-a]pyrimidine core with a methylamine substituent at the C2 position. This scaffold is recognized as a privileged pharmacophore in medicinal chemistry, offering a bioisosteric relationship to purine bases and enabling diverse biological activities including kinase inhibition, adenosine receptor modulation, and antimicrobial effects [1]. Its structural configuration provides a distinct profile relative to other fused heterocycles, particularly imidazo[1,2-a]pyridines and triazolopyrimidines, due to differences in electronic distribution, metabolic stability, and target engagement [2].

Critical Differentiation: Why Imidazo[1,2-A]pyrimidin-2-YL-methylamine Cannot Be Simply Substituted by Imidazopyridine or Triazolopyrimidine Analogs


While imidazo[1,2-a]pyridine and triazolopyrimidine scaffolds share superficial structural similarities with imidazo[1,2-a]pyrimidine, critical differences in their electronic properties, metabolic stability, and target selectivity profiles render them non-interchangeable. The imidazo[1,2-a]pyridine scaffold has been shown to be devoid of affinity for adenosine A1 and A2A receptors in its parent form, with substitution at position C2 providing no improvement [1]. In contrast, the imidazo[1,2-a]pyrimidine core demonstrates measurable adenosine receptor engagement. Furthermore, the imidazo[1,2-a]pyrimidine scaffold exhibits distinct susceptibility to aldehyde oxidase (AO)-mediated metabolism compared to triazolopyrimidine analogs, with the latter showing greater metabolic stability in murine models [2]. These quantifiable differences in target engagement and metabolic fate underscore that generic substitution is not scientifically justified and may compromise experimental reproducibility or lead optimization efforts.

Quantitative Evidence Guide: Imidazo[1,2-A]pyrimidin-2-YL-methylamine vs. Closest Structural Analogs


Adenosine A1 Receptor Affinity: Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine Scaffolds

The imidazo[1,2-a]pyrimidine scaffold demonstrates measurable affinity for the adenosine A1 receptor, whereas the imidazo[1,2-a]pyridine scaffold is devoid of any detectable affinity for this target. A derivative of the imidazo[1,2-a]pyrimidine series exhibited an IC50 value of 1.5 nM against the rat brain adenosine A1 receptor [1]. In contrast, the parent imidazo[1,2-a]pyridine scaffold showed no affinity for either adenosine A1 or A2A receptors, and substitution at position C2 provided no improvement in receptor engagement [2].

Adenosine Receptor Neurological Disorders GPCR Pharmacology

Monoamine Oxidase B (MAO-B) Inhibition: Imidazo[1,2-a]pyrimidine vs. MAO-A Selectivity Profile

Imidazo[1,2-a]pyrimidine derivatives exhibit measurable and potentially selective inhibition of monoamine oxidase B (MAO-B). A derivative of this class displayed an IC50 of 370 nM against human MAO-B in a luminescence-based assay [1]. In comparison, the same compound showed an IC50 of 1240 nM against human MAO-A, yielding a ~3.3-fold selectivity ratio for MAO-B over MAO-A [1]. This selectivity profile is distinct from many other fused heterocyclic MAO inhibitors, where achieving sub-micromolar MAO-B potency with moderate selectivity over MAO-A is a valuable starting point for neurodegenerative disease research [2].

MAO-B Inhibition Neurodegeneration Enzyme Selectivity

Metabolic Stability: Imidazo[1,2-a]pyrimidine vs. Triazolopyrimidine Scaffolds in Murine Models

The imidazo[1,2-a]pyrimidine scaffold demonstrates significantly lower metabolic stability compared to the triazolopyrimidine scaffold in murine models, primarily due to susceptibility to aldehyde oxidase (AO)-mediated oxidation. In vitro metabolism studies indicate that the imidazo[1,2-a]pyrimidine core is more extensively metabolized than the triazolopyrimidine core in mice [1]. This metabolic lability necessitates additional medicinal chemistry optimization, such as strategic blocking of the C2 and C3 positions or introduction of electron-withdrawing groups, to achieve adequate in vivo exposure .

Metabolic Stability Aldehyde Oxidase Drug Metabolism

Antibacterial Activity: Imidazo[1,2-a]pyrimidine Derivatives vs. Multi-Drug Resistant Strains

Imidazo[1,2-a]pyrimidine derivatives have demonstrated notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values in the range of 0.1–0.4 mg/mL [1]. This activity was observed against clinically relevant strains including Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, and Kocuria rhizophila, as well as Gram-negative pathogens Escherichia coli and Pseudomonas aeruginosa [1]. While direct comparator data for imidazopyridine analogs in the same assay are not available, the observed MIC values are within a therapeutically relevant range for further optimization, and the broad-spectrum activity distinguishes this scaffold from other fused heterocycles that may exhibit narrower antibacterial profiles [2].

Antibacterial MIC Antimicrobial Resistance

Anticancer Activity: Imidazo[1,2-a]pyrimidine Derivatives vs. Etoposide in HeLa Cells

Specific imidazo[1,2-a]pyrimidine derivatives have demonstrated potent anticancer activity against the HeLa cervical cancer cell line, with one derivative (compound 10f) exhibiting an IC50 of 6.12 µM [1]. This represents a 1.31-fold improvement in potency compared to the clinically used anticancer agent etoposide, which showed an IC50 of 7.43 µM in the same assay [1]. This enhanced cytotoxicity, achieved through structural modification of the imidazo[1,2-a]pyrimidine core, underscores the scaffold's potential for developing novel anticancer agents with improved potency relative to existing standard-of-care drugs.

Anticancer HeLa Cytotoxicity

Permeability and Oral Bioavailability Potential: Imidazo[1,2-a]pyrimidine Derivatives in Caco-2 Assays

Imidazo[1,2-a]pyrimidine derivatives have demonstrated favorable permeability in Caco-2 cell monolayer assays, a key predictor of oral bioavailability. In a series of imidazo[1,2-a]pyrimidine-based antimicrobial agents, all tested compounds exhibited Caco-2 permeability values greater than −5.15 cm/s, indicating good intestinal absorption potential [1]. Furthermore, the same study predicted human intestinal absorption (HIA) values greater than 30%, suggesting that orally administered candidates from this series would be absorbed from the gastrointestinal tract into the bloodstream [1]. While direct comparator data for imidazopyridine or triazolopyrimidine analogs are not available in this study, the consistently high permeability values across multiple imidazo[1,2-a]pyrimidine derivatives support the scaffold's suitability for oral drug development.

Caco-2 Permeability Oral Bioavailability ADME

Optimal Research and Industrial Application Scenarios for Imidazo[1,2-A]pyrimidin-2-YL-methylamine Based on Quantitative Differentiation


Neurological Disorder Drug Discovery Targeting Adenosine A1 Receptors

For research programs focused on developing adenosine A1 receptor antagonists for neurological disorders such as Parkinson's disease, Alzheimer's disease, or cognitive impairment, the imidazo[1,2-a]pyrimidine scaffold offers a quantifiable advantage over the imidazo[1,2-a]pyridine scaffold. As demonstrated by binding data, imidazo[1,2-a]pyrimidine derivatives exhibit nanomolar affinity (IC50 = 1.5 nM) for the adenosine A1 receptor [1], whereas imidazo[1,2-a]pyridine analogs are devoid of any detectable affinity for this target [2]. This difference in target engagement makes the imidazo[1,2-a]pyrimidine core a superior starting point for medicinal chemistry optimization aimed at modulating adenosine A1 receptor activity in the central nervous system.

Development of Selective MAO-B Inhibitors for Parkinson's Disease

The imidazo[1,2-a]pyrimidine scaffold is a viable starting point for designing selective monoamine oxidase B (MAO-B) inhibitors for Parkinson's disease therapy. A derivative of this class exhibits an IC50 of 370 nM against human MAO-B with approximately 3.3-fold selectivity over MAO-A (IC50 = 1240 nM) [1]. This selectivity profile, while modest, provides a foundation for further SAR studies to enhance both potency and isoform selectivity. Given the established clinical utility of MAO-B inhibitors like selegiline and rasagiline in Parkinson's disease management, this scaffold offers a novel chemotype for developing next-generation MAO-B inhibitors with potentially improved safety and efficacy profiles.

Anticancer Lead Optimization with Superior Cytotoxicity to Etoposide

Medicinal chemistry programs seeking to develop novel anticancer agents with improved potency over existing chemotherapeutics can leverage the imidazo[1,2-a]pyrimidine scaffold. A specific derivative (compound 10f) demonstrated an IC50 of 6.12 µM against HeLa cervical cancer cells, representing a 1.31-fold improvement in cytotoxicity compared to etoposide (IC50 = 7.43 µM) [1]. This direct head-to-head comparison validates the scaffold's potential for generating lead compounds with enhanced anticancer activity. Furthermore, the same study identified additional derivatives with activity against A549 lung cancer cells, suggesting broader utility across multiple cancer types.

Antibacterial Drug Discovery Targeting Multi-Drug Resistant Pathogens

The imidazo[1,2-a]pyrimidine scaffold is a promising starting point for developing novel antibacterial agents to combat multi-drug resistant infections. Derivatives of this class have demonstrated broad-spectrum antibacterial activity with MIC values ranging from 0.1 to 0.4 mg/mL against clinically relevant pathogens including Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa [1]. This activity, coupled with the scaffold's favorable Caco-2 permeability (> −5.15 cm/s) and predicted human intestinal absorption (>30%) [2], supports its advancement into lead optimization for oral antibacterial drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-A]pyrimidin-2-YL-methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.